Palladium, chloro[2'-(dicyclohexylphosphino-kappaP)-N,N-dimethyl[1,1'-biphenyl]-2-amine][2-[1-[(4-methylphenyl)imino-kappaN]ethyl]ferrocenyl-kappaC]-,
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Description
The compound “Palladium, chloro[2’-(dicyclohexylphosphino-kappaP)-N,N-dimethyl[1,1’-biphenyl]-2-amine][2-[1-[(4-methylphenyl)imino-kappaN]ethyl]ferrocenyl-kappaC]-,” is a complex organometallic compound. It is a second-generation precatalyst containing a biphenyl-based ligand . This compound is often used as a catalyst in various palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a palladium atom at its core, surrounded by various organic ligands . The exact structure can be determined using techniques such as X-ray crystallography.Chemical Reactions Analysis
This compound participates in various palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation reactions, and Suzuki-Miyaura coupling reactions . These reactions are crucial in the field of organic synthesis.Physical And Chemical Properties Analysis
This compound is a white powder at room temperature . It is soluble in common organic solvents . The compound has an empirical formula of C42H53ClNO2PPd and a molecular weight of 776.72 .Mechanism of Action
The mechanism of action for this compound involves its role as a catalyst in various reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process. In palladium-catalyzed cross-coupling reactions, the palladium atom in the compound acts as a bridge, facilitating the transfer of groups between molecules .
properties
InChI |
InChI=1S/C26H36NP.C14H13N.C5H5.ClH.Fe.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;1-2-4-5-3-1;;;/h9-12,17-22H,3-8,13-16H2,1-2H3;3-5,7-10H,1-2H3;1-5H;1H;;/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHOOSWTWCGXHC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C=CC=C2.CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=C[CH]C=C1.[Cl-].[Fe].[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54ClFeN2PPd- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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